2-(4-chloro-1H-pyrazol-1-yl)aniline
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Overview
Description
2-(4-chloro-1H-pyrazol-1-yl)aniline is a heterocyclic organic compound that features a pyrazole ring substituted with a chlorine atom and an aniline group
Mechanism of Action
Target of Action
Similar compounds with a pyrazole core have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic effects . These activities suggest that the compound may interact with a variety of cellular targets.
Mode of Action
It’s known that many pyrazole derivatives interact with their targets through intermolecular interactions, such as hydrogen bonding . For instance, some pyrazole compounds have been found to interact with the active sites of enzymes, disrupting their normal function .
Biochemical Pathways
For instance, some pyrazole derivatives have been found to inhibit enzymes involved in the synthesis of essential biomolecules, thereby disrupting cellular function .
Pharmacokinetics
Many pyrazole compounds are known to be highly soluble in water and other polar solvents, which can influence their absorption and distribution within the body
Result of Action
Based on the known activities of similar compounds, it can be inferred that the compound may exert its effects by disrupting the normal function of its cellular targets, leading to various downstream effects such as inhibition of cell growth or induction of cell death .
Action Environment
The action, efficacy, and stability of 2-(4-chloro-1H-pyrazol-1-yl)aniline can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other molecules in the environment can influence the compound’s interactions with its targets .
Biochemical Analysis
Biochemical Properties
It is known that pyrazole derivatives can promote unique coordination with metal ions, which can be used as a precursor for the development of metalloenzymes
Cellular Effects
Pyrazole derivatives have been shown to exhibit various biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities
Molecular Mechanism
The molecular mechanism of action of 2-(4-chloro-1H-pyrazol-1-yl)aniline is not well-defined. It is known that pyrazole derivatives can undergo electrophilic attack at carbon-3, which is facilitated by the addition of H+ ions
Dosage Effects in Animal Models
It is known that the compound is classified as having acute toxicity, both dermal and inhalation, and can cause specific target organ toxicity after single exposure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-1H-pyrazol-1-yl)aniline typically involves the reaction of 4-chloropyrazole with aniline under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-1H-pyrazol-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the amine form.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-chloro-1H-pyrazol-1-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromo-1H-pyrazol-1-yl)aniline
- 2-(4-fluoro-1H-pyrazol-1-yl)aniline
- 2-(4-methyl-1H-pyrazol-1-yl)aniline
Uniqueness
2-(4-chloro-1H-pyrazol-1-yl)aniline is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and interaction with biological targets. The chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets .
Properties
IUPAC Name |
2-(4-chloropyrazol-1-yl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-7-5-12-13(6-7)9-4-2-1-3-8(9)11/h1-6H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNYEHYZOVTWRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)N2C=C(C=N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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